6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
Overview
Description
6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, also known as 6-DMP, is a heterocyclic compound that has been widely studied in recent years due to its potential applications in chemical synthesis and scientific research. This compound is a derivative of the pyridazinone family, and is known for its unique structure and properties.
Scientific Research Applications
Medicinal Chemistry Applications
Pyridazinones, such as ABT-963, have been identified as potent and selective COX-2 inhibitors, offering therapeutic potential in the treatment of pain and inflammation associated with arthritis. These compounds exhibit high oral anti-inflammatory potency and gastric safety in animal models, alongside a significant reduction in prostaglandin E2 production and edema, and a dose-dependent reduction in nociception (Asif, 2016).
Optoelectronic Materials
The review by Lipunova et al. highlights the significance of quinazolines and pyrimidines in the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promising applications in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Analytical Methods
In the realm of antioxidant activity analysis, various tests based on chemical reactions have been employed to assess the antioxidant capacity of complex samples, including those that might contain pyridazinone derivatives. These assays, such as the ABTS and DPPH tests, rely on spectrophotometry to monitor characteristic colors or the discoloration of solutions being analyzed, providing valuable insights into the antioxidant properties of these compounds (Munteanu & Apetrei, 2021).
Synthesis and Reactivity
Synthesis methods for pyridazinones typically involve the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. The synthesis and subsequent reactivity of these compounds, including those with dimethylphenyl groups, have been extensively reviewed, indicating their versatility and potential in various biological activities, particularly related to the cardiovascular system (Jakhmola et al., 2016).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHFRKFYWJLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400525 | |
Record name | STK290787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)pyridazin-3(2H)-one | |
CAS RN |
4826-91-9 | |
Record name | STK290787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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